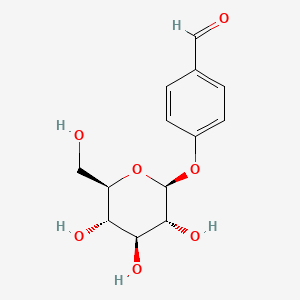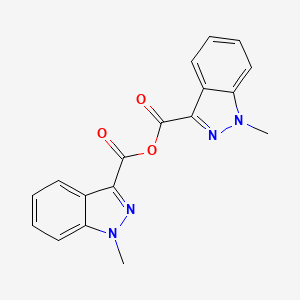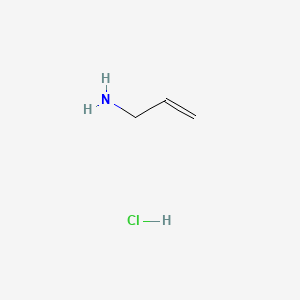
Glutathione (1S, 2R)-Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .
Synthesis Analysis
Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis
Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis
Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical And Chemical Properties Analysis
The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Applications De Recherche Scientifique
Mechanism of Action and Enzymatic Conjugation
- Chiral Inversion and Stereoselective Conjugation : Studies have highlighted the chiral inversion and stereoselective conjugation of certain isomers, including Glutathione (1S, 2R)-isomer, showing that isomers with the S configuration at the C2 carbon are more rapidly conjugated than those with the R configuration. This stereoselectivity is crucial for understanding the detoxification pathways involving glutathione (Polhuijs, Tergau, & Mulder, 1992).
- Glutathione Transferase Catalyzed Conjugation : The role of glutathione S-transferases (GSTs) in catalyzing the conjugation of glutathione with various substrates, including toxic compounds, has been extensively studied. GSTs exhibit marked variation in catalytic efficiencies across different substrates, which is significant for detoxification processes (Jernström, Funk, Steinbrecher, & Seidel, 1993).
Role in Redox and Detoxification
- Central Role in Cell Biology : Glutathione plays a pivotal role in cellular defense mechanisms against xenobiotics and naturally occurring compounds. Its status is a sensitive indicator of cell functionality and viability, particularly in the liver where its concentration is highest (Pastore, Federici, Bertini, & Piemonte, 2003).
- Antioxidant Defense : As the most abundant free radical scavenger synthesized endogenously in humans, glutathione plays a significant role in protecting against oxidative stress, which is implicated in the pathogenesis of numerous diseases (Allen & Bradley, 2011).
Implications for Health
- Protection against Disease : Adequate levels of glutathione are crucial for protection against a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Its modulation, either through dietary means or supplementation, is of therapeutic interest (Wu, Fang, Yang, Lupton, & Turner, 2004).
- Cellular Redox Homeostasis : Glutathione is central to maintaining cellular redox homeostasis. The tight regulation of its oxidized form (GSSG) in the cytosol, even under oxidative stress, underscores its importance in cellular defense mechanisms (Morgan, Ezeriņa, Amoako, Riemer, Seedorf, & Dick, 2013).
Novel Applications
- Selective Detection in Biological Samples : Recent advancements have led to the development of near-infrared fluorescent probes for the selective detection of glutathione in living cells and tissues, highlighting its abundance and crucial role within biological systems (Xie et al., 2016).
Orientations Futures
Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .
Propriétés
Numéro CAS |
274260-05-8 |
|---|---|
Nom du produit |
Glutathione (1S, 2R)-Isomer |
Formule moléculaire |
C10H17N3O6S |
Poids moléculaire |
307.33 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











